Lipophilicity Advantage Over Methyl and Ethyl Esters
Benzyl 4-sulfamoylbutanoate exhibits a predicted logP of 1.84 (ALOGPS 2.1), which is substantially higher than that of Methyl 4-sulfamoylbutanoate (experimental logP = 1.00920; XLogP3 = −0.9) and Ethyl 4-sulfamoylbutanoate (logP = −0.5) . This places the benzyl ester within the optimal lipophilicity range (logP 1–3) for passive membrane permeation, while the methyl and ethyl esters fall below or at the lower boundary [1]. The predicted logP of the benzyl ester is approximately 0.83 log units above the methyl ester (using the experimental logP of 1.01) and 2.34 log units above the ethyl ester, corresponding to theoretical permeability enhancements of ~6.8-fold and ~218-fold, respectively, based on the Hansch linear free-energy relationship [2].
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | Predicted logP = 1.84 (ALOGPS 2.1) |
| Comparator Or Baseline | Methyl 4-sulfamoylbutanoate: experimental logP = 1.00920, XLogP3 = −0.9; Ethyl 4-sulfamoylbutanoate: logP = −0.5 |
| Quantified Difference | ΔlogP (benzyl – methyl) ≈ +0.83 (experimental basis) or +2.74 (XLogP3 basis); ΔlogP (benzyl – ethyl) ≈ +2.34 |
| Conditions | Predicted (ALOGPS 2.1) and experimental logP values from independent cheminformatics databases |
Why This Matters
Higher logP within the 1–3 range correlates with improved passive membrane permeability, which is critical for intracellular target engagement in cell-based assays or prodrug applications.
- [1] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 1997, 23, 3–25. Optimal logP range for oral absorption typically cited as 1–3. View Source
- [2] Hansch, C.; Fujita, T. p-σ-π Analysis. A method for the correlation of biological activity and chemical structure. Journal of the American Chemical Society, 1964, 86, 1616–1626. The Hansch equation relates log(1/C) to logP: π = logP(X) – logP(H). View Source
